N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H19N3O3S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c25-18(22-13-15-5-2-1-3-6-15)14-24-17-9-12-29-19(17)20(26)23(21(24)27)10-8-16-7-4-11-28-16/h1-7,9,11-12H,8,10,13-14H2,(H,22,25) |
InChI Key |
WZWQFJOPHVKDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl and thiophene groups. Common reagents used in these reactions include benzyl chloride, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and thiophene groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Research Findings and Data Comparison
Table 1: Structural and Physicochemical Comparison
Key Insights:
- Core Structure Impact: Thieno[3,2-d]pyrimidine (target) offers planarity and rigidity, favoring kinase binding, while thiazolo-pyrimidine (Compound C) may exhibit broader enzyme inhibition.
- Thiophene vs. Chlorine/Furan: Thiophene (target) contributes to π-π stacking in binding pockets, while chlorine (Compound B) or furan (Compound C) may alter electronic properties.
- Synthetic Accessibility: Target compound synthesis aligns with pyrimidinone alkylation methodologies , whereas benzothieno-triazolo derivatives (Compound D) require multistep fusion reactions .
Biological Activity
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antioxidant, and anti-inflammatory activities.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, N-benzyl derivatives have shown promising results against various cancer cell lines.
Case Study: Anticancer Effects on Cell Lines
A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that the compound exhibited cytotoxic effects. The MTT assay demonstrated a reduction in cell viability with an IC50 value comparable to established chemotherapeutics like Olmitinib. These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15.6 | Apoptosis induction |
| DU145 | 18.4 | Cell cycle arrest |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays.
DPPH Scavenging Activity
The compound demonstrated significant radical scavenging activity against DPPH radicals. The percentage inhibition was measured over time:
| Time (min) | % Inhibition |
|---|---|
| 20 | 75 |
| 60 | 92 |
These results indicate that the compound effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
In addition to its anticancer and antioxidant properties, the compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses. This could lead to reduced expression of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
